molecular formula C4H5N5O B1444743 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole CAS No. 1000686-15-6

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1444743
CAS No.: 1000686-15-6
M. Wt: 139.12 g/mol
InChI Key: XGPQPZBCPCGWFQ-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic organic compound featuring an azide group attached to a methyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of a suitable precursor with sodium azide. One common method includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative, followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk associated with handling azides, which are known for their explosive nature.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions, forming heterocyclic compounds.

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in the Huisgen cycloaddition to form triazoles.

    Reducing Agents: Such as lithium aluminum hydride for azide reduction.

    Photochemical Conditions: For cycloaddition reactions involving the azide group.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from the reduction of the azide group.

Scientific Research Applications

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active triazoles.

    Industry: Utilized in the development of advanced materials, including polymers and explosives, due to the high energy content of the azide group.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole largely depends on the specific application. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry for labeling biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

    2-(Azidomethyl)-1,3,4-oxadiazole: Lacks the methyl group, resulting in different reactivity and applications.

    5-Methyl-1,3,4-oxadiazole: Lacks the azidomethyl group, making it less reactive in cycloaddition reactions.

    2-(Azidomethyl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group, which alters its physical and chemical properties.

Uniqueness: 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the azidomethyl and methyl groups, which confer specific reactivity and stability. This combination makes it particularly useful in applications requiring high energy and specific reactivity, such as in the synthesis of energetic materials and bioorthogonal chemistry.

Properties

IUPAC Name

2-(azidomethyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O/c1-3-7-8-4(10-3)2-6-9-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPQPZBCPCGWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (R. Rufenacht, Helv. Chim. Acta, 55, 1979, 1972) (2.00 g, 15.09 mmol) in N,N-dimethylformamide (75 ml) was treated at 22° C. with sodium azide (3.0 g, 46.1 mmol) and the resulting mixture was stirred for 18 h. The reaction mixture was diluted with ethyl acetate, washed with saturated sodium bicarbonate, brine and dried over anhydrous magnesium sulfate. Evaporation of the solvent under reduced pressure followed by chromatography of the residue on silica gel (elution toluene-ethyl acetate 0-10%) gave 1.78 g (84% yield) of the title azide as a clear oil. 1HNMR 400 MHz (CDCl3) δ (ppm): 2.60 (3H, s, CH3), 4.55 (2H, s, CH2). MS (ESI+) m/e 140 [M+H+].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 3
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 4
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 5
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 6
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

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